molecular formula C8H19N3Si2 B11890449 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole

4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole

Cat. No.: B11890449
M. Wt: 213.43 g/mol
InChI Key: MASLPDJGCIUKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole, with the CAS number 1248676-06-3, is a specialized organosilicon derivative of the 1,2,3-triazole heterocycle. It has the molecular formula C8H19N3Si2 and a molecular weight of 213.43 g/mol . The compound is characterized by the presence of two trimethylsilyl groups at the 4 and 5 positions of the triazole ring, a feature that significantly influences its physicochemical properties and reactivity. 1,2,3-Triazoles are aromatic heterocycles known for their stability and are generally resistant to hydrolysis and oxidation . The incorporation of trimethylsilyl groups can enhance lipophilicity and may serve as a protecting group or a versatile synthetic handle in organic synthesis . As part of the 1,2,3-triazole family, this compound falls within a class of chemicals with extensive applications in scientific research, particularly in the development of pharmaceuticals, agrochemicals, and as ligands in metal complexes . The stability and functionalizability of the 1,2,3-triazole core, especially through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," make it a valuable scaffold for constructing molecular architectures in medicinal chemistry and materials science . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N3Si2

Molecular Weight

213.43 g/mol

IUPAC Name

trimethyl-(5-trimethylsilyl-2H-triazol-4-yl)silane

InChI

InChI=1S/C8H19N3Si2/c1-12(2,3)7-8(10-11-9-7)13(4,5)6/h1-6H3,(H,9,10,11)

InChI Key

MASLPDJGCIUKAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Bis Trimethylsilyl 2h 1,2,3 Triazole

Design and Preparation of Silylated Precursors and Reactive Building Blocks

The synthesis of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is fundamentally reliant on the availability of high-purity silylated precursors. The design and preparation of these reactive building blocks are critical first steps that dictate the efficiency and success of the subsequent cyclization.

Synthesis of Key Silylated Alkyne Components

The primary silylated alkyne precursor for the target triazole is Bis(trimethylsilyl)acetylene (B126346) (BTMSA) . This symmetrical internal alkyne is a stable, crystalline solid that serves as a safe and convenient surrogate for gaseous acetylene (B1199291) in various chemical transformations. wikipedia.org The standard laboratory preparation involves the reaction of acetylene with a strong base, such as butyllithium, to form the dilithium (B8592608) acetylide. This intermediate is then quenched with two equivalents of trimethylsilyl (B98337) chloride to yield the desired product. wikipedia.org

Reaction Scheme for Bis(trimethylsilyl)acetylene (BTMSA) Synthesis:

HC≡CH + 2 BuLi → LiC≡CLi + 2 BuH

LiC≡CLi + 2 (CH₃)₃SiCl → (CH₃)₃SiC≡CSi(CH₃)₃ + 2 LiCl

Another important, more complex silylated alkyne is 1,4-bis(trimethylsilyl)butadiyne . This building block is crucial for creating structures with extended conjugation. nih.gov It is commonly prepared via the Hay homo-coupling of trimethylsilylacetylene, a reaction that involves a copper(I) catalyst and an amine base in the presence of oxygen. nih.gov To mitigate safety concerns associated with this procedure, refined methods using robust catalyst systems have been developed. nih.gov

Table 1: Synthetic Methodologies for Key Silylated Alkynes

Compound Precursors Catalyst/Reagents Key Features
Bis(trimethylsilyl)acetylene Acetylene, Trimethylsilyl chloride n-Butyllithium Forms a stable, solid acetylene surrogate. wikipedia.org
1,4-Bis(trimethylsilyl)butadiyne Trimethylsilylacetylene CuI/TMEDA, O₂ Common Hay coupling method. nih.gov
1,4-Bis(trimethylsilyl)butadiyne Trimethylsilylacetylene CuI/DMAP, O₂ An alternative with improved safety profile. nih.gov

Generation of Relevant Azide (B81097) Counterparts for Cycloaddition Processes

The formation of the triazole ring requires an azide counterpart to react with the silylated alkyne. For the synthesis of the N-unsubstituted (2H) triazole, the simplest azide, hydrazoic acid (HN₃) , is the ideal reagent. However, due to its high toxicity and explosive nature, it is often generated in situ for safety. A common method involves the acidification of sodium azide. nih.govacs.org

Alternatively, trimethylsilyl azide (TMSN₃) can be used as a safer equivalent of hydrazoic acid. wikipedia.org It is a liquid reagent that can be prepared from the reaction of trimethylsilyl chloride with sodium azide. wikipedia.org In cycloaddition reactions, TMSN₃ can add across the alkyne, initially forming an N-silylated triazole. This trimethylsilyl group is readily cleaved during aqueous workup to yield the desired N-H triazole. wikipedia.org For synthesizing N-substituted triazoles, various organic azides (R-N₃) are employed, which are typically prepared through the nucleophilic substitution of an alkyl or aryl halide with sodium azide.

Cycloaddition Reactions for the Formation of the 2H-1,2,3-Triazole Ring

The core of the synthesis is the formation of the five-membered triazole ring via a cycloaddition reaction between the silylated alkyne and an azide. The Huisgen 1,3-dipolar cycloaddition is the quintessential method for this transformation.

Huisgen 1,3-Dipolar Cycloaddition Approaches

The Huisgen cycloaddition is a [3+2] cycloaddition that occurs between a 1,3-dipole (the azide) and a dipolarophile (the alkyne). This reaction can be conducted under thermal conditions or with metal catalysis, with each approach offering different outcomes regarding reaction rate and regioselectivity.

The thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and can involve long reaction times. nih.gov When an unsymmetrical alkyne is used, the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.

However, for the synthesis of this compound, the starting alkyne, BTMSA, is symmetrical. This symmetry eliminates the possibility of regioisomers with respect to the carbon backbone. The reaction of BTMSA with hydrazoic acid (HN₃) would produce 4,5-bis(trimethylsilyl)-1,2,3-triazole. This compound exists as two tautomers: the 1H- and the 2H-isomer. In solution, the 2H-1,2,3-triazole tautomer is generally the more stable and thus the major form observed. The thermal reaction is expected to be sluggish, consistent with findings for the reaction of hydrazoic acid with other alkynes. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used variant of the Huisgen cycloaddition, often referred to as a "click" reaction. nih.gov It is renowned for its high efficiency, mild reaction conditions, and, most notably, its high regioselectivity. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. acs.org

The primary utility of CuAAC is in the reaction of terminal alkynes with azides, where it almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org Its application to internal alkynes, such as BTMSA, is more challenging and generally does not proceed under standard CuAAC conditions. The mechanism involves the formation of a copper acetylide intermediate, a step that is significantly more facile with terminal alkynes.

While the direct CuAAC of BTMSA to form this compound is not a standard procedure, modified catalytic systems are often required for internal alkynes. Research into reactions involving in situ generated hydrazoic acid has shown that copper catalysis can facilitate the formation of 4-monosubstituted-1H-1,2,3-triazoles from terminal alkynes under mild conditions. nih.govacs.org Adapting such a strategy for an internal alkyne like BTMSA would likely require significant optimization of catalysts, ligands, and reaction conditions to achieve efficient conversion.

Table 2: Comparison of Cycloaddition Approaches

Method Conditions Regioselectivity Substrate Scope Key Features
Thermal Huisgen Cycloaddition High temperature, long reaction time Low for unsymmetrical alkynes; yields 1H/2H tautomers for symmetrical alkynes. Terminal and internal alkynes. Simple, catalyst-free but often low selectivity and harsh conditions. nih.gov
Copper(I)-Catalyzed (CuAAC) Mild (often room temp.), aqueous solvents High (1,4-isomer for terminal alkynes) Primarily terminal alkynes; challenging for internal alkynes. "Click" reaction; high yield and selectivity for specific isomers. acs.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Triazole Synthesis
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its efficiency, mild reaction conditions, and exceptional regioselectivity. rsc.orgjocpr.com This reaction unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net The process is mechanistically distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgscielo.br

The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. wikipedia.org This species then reacts with the azide, proceeding through a six-membered copper-triazolide intermediate before protonolysis releases the 1,4-disubstituted triazole product and regenerates the active catalyst. wikipedia.org The reliability and specificity of CuAAC have established it as one of the most versatile and widely used organic reactions for creating 1,2,3-triazole linkages in fields ranging from medicinal chemistry to materials science. researchgate.netnih.govresearchgate.net The catalytic system often involves a Cu(I) source, such as copper(I) iodide, or the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. broadpharm.comnih.gov

Influence of Trimethylsilyl Functionalities on CuAAC Efficacy and Regioselectivity

Trimethylsilyl (TMS) groups play a significant strategic role in CuAAC reactions, primarily serving as protecting groups for terminal alkynes. This protection is crucial for achieving selective transformations in molecules that possess multiple reactive sites. For instance, in the synthesis of unsymmetrical bi-1,2,3-triazoles, a precursor like 1-trimethylsilyl-1,3-butadiyne can be reacted with a first azide, with the TMS group ensuring that only the unprotected terminal alkyne participates in the cycloaddition. nih.gov

Following the initial CuAAC reaction, the TMS group can be cleaved, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to unveil the second terminal alkyne. nih.gov This newly deprotected alkyne is then available to react with a different azide in a subsequent CuAAC reaction, allowing for the controlled, stepwise construction of complex molecules. nih.gov This strategy of in situ or sequential deprotection-cycloaddition highlights how TMS functionalities are leveraged to control reactivity and expand the synthetic utility of the CuAAC reaction, directly influencing its efficacy in multi-step syntheses. nih.govrsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective pathway to 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.netacs.org This method addresses the synthetic gap left by copper catalysis and has become an indispensable tool for accessing the alternative triazole isomer. chalmers.se The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.orgnih.govbohrium.com

The mechanism of RuAAC is fundamentally different from that of CuAAC. It does not proceed through a metal-acetylide intermediate but is instead proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net Subsequent reductive elimination from this intermediate yields the 1,5-triazole product. organic-chemistry.orgnih.gov A key advantage of RuAAC is its broad substrate scope, which includes not only terminal alkynes but also internal alkynes, making it a highly relevant method for synthesizing fully substituted triazoles, including 4,5-disubstituted structures like the title compound. organic-chemistry.orgbohrium.comresearchgate.net

Exploration of Other Transition Metal-Catalyzed Cycloadditions (e.g., Pd, Ag, Zn, Ni, Pt, Ir, Rh, Au, Sm)

While copper and ruthenium complexes are the most prominent catalysts for azide-alkyne cycloadditions, research has extended to a variety of other transition metals to explore different reactivity patterns and catalytic efficiencies. researchgate.net Silver(I), having the same d¹⁰ electronic configuration as copper(I), has been investigated for silver-catalyzed azide-alkyne cycloaddition (AgAAC) with some success. mdpi.com Other metals, including iridium, zinc, palladium, and nickel, have also been shown to catalyze the reaction. researchgate.netmdpi.com The catalytic performance of these metals often varies depending on the specific ligands and reaction conditions employed.

Table 1: Overview of Various Transition Metal Catalysts in Azide-Alkyne Cycloadditions

Metal Catalyst Typical Form Predominant Regioselectivity Reference
Copper (Cu) Cu(I) salts, or Cu(II) + reducing agent 1,4-disubstituted rsc.orgresearchgate.net
Ruthenium (Ru) [Cp*RuCl] complexes 1,5-disubstituted researchgate.netnih.gov
Silver (Ag) Ag(I) salts 1,4-disubstituted mdpi.com
Iridium (Ir) Iridium complexes 1,4-disubstituted mdpi.com
Zinc (Zn) Zinc salts 1,4-disubstituted researchgate.netmdpi.com
Palladium (Pd) Palladium complexes Can catalyze cycloaddition researchgate.net
Nickel (Ni) Nickel complexes Can catalyze cycloaddition researchgate.net
Gold (Au) Gold complexes Can catalyze cycloaddition researchgate.net

Metal-Free Cycloaddition Protocols and Their Scope

The potential toxicity of metal catalysts, particularly copper, in biological systems has spurred the development of metal-free cycloaddition protocols. thieme-connect.com These methods provide alternative pathways to 1,2,3-triazoles without the need for a metal catalyst, making them highly suitable for bioconjugation and other applications where metal contamination is a concern. researchgate.net

One of the most prominent metal-free approaches is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes strained cyclooctyne (B158145) derivatives, where the ring strain significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed under physiological conditions without a catalyst. Another major strategy involves the use of electron-deficient alkynes. ru.nl These activated alkynes can react with azides, sometimes through a tandem cycloaddition/retro-Diels-Alder sequence, to form the stable triazole ring. ru.nlresearchgate.net Additionally, organocatalytic methods employing enamines or enolates as reaction partners for azides have emerged as effective metal-free strategies for synthesizing substituted triazoles. nih.govthieme-connect.com

Multi-Component Reaction (MCR) Strategies for Assembling Substituted Triazoles

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like substituted triazoles in a single synthetic operation. nih.gov In an MCR, three or more reactants are combined in one pot to form a product that incorporates structural elements from each of the starting materials. nih.gov This strategy enhances atom economy and reduces the number of purification steps compared to traditional multi-step syntheses.

Several MCR strategies have been developed for triazole synthesis. For example, a copper(I)-catalyzed interrupted click reaction allows for the in situ interception of the copper-triazolide intermediate by a third component, such as an electrophilic sulfur reagent, to generate highly functionalized 5-thio-triazoles in one step. rsc.org Other one-pot, multi-component routes can combine primary amines, 1,3-dicarbonyl compounds, and an azide source to construct 1,4,5-trisubstituted 1,2,3-triazoles through a cascade of reactions. nih.gov These MCR approaches provide rapid access to a diverse range of complex triazole structures from simple and readily available precursors. researchgate.net

Specific Approaches for Introducing Bis(trimethylsilyl) Substituents

The synthesis of this compound requires the cycloaddition of an azide onto bis(trimethylsilyl)acetylene. Since bis(trimethylsilyl)acetylene is a symmetrical internal alkyne, the reaction will inherently produce a 4,5-disubstituted triazole, bypassing the regioselectivity issues common to unsymmetrical alkynes. The primary challenge is the successful catalysis of the reaction involving this sterically demanding internal alkyne.

Based on the methodologies discussed, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a particularly suitable method for this transformation. RuAAC is well-documented to be effective for the cycloaddition of both terminal and internal alkynes. organic-chemistry.orgresearchgate.net The reaction of bis(trimethylsilyl)acetylene with an azide, such as an organic azide (R-N₃), in the presence of a ruthenium catalyst like Cp*RuCl(PPh₃)₂ would be expected to yield the corresponding N-substituted 4,5-bis(trimethylsilyl)-1,2,3-triazole. nih.gov To obtain the parent 2H-triazole, a reagent like trimethylsilyl azide could be employed, potentially followed by a selective desilylation of the nitrogen atom. While specific literature on the synthesis of this compound is scarce, the established principles of RuAAC with internal alkynes provide a clear and viable synthetic route.

Strategic Incorporation of Silylated Precursors

The primary and most effective method for the synthesis of this compound involves the strategic incorporation of silylated precursors, specifically through a [3+2] cycloaddition reaction. This approach leverages the reactivity of a symmetrically substituted silylated alkyne with a simple diazoalkane, followed by a subsequent rearrangement.

A key research finding in this area involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) (CH₂N₂) to bis(trimethylsilyl)acetylene. This reaction does not directly yield the final 2H-triazole product but proceeds through a pyrazoline intermediate. The initial cycloaddition forms 3,4-Bis(trimethylsilyl)-1-pyrazoline. This intermediate is often not isolated but is generated in situ and then subjected to conditions that promote its rearrangement to the more stable aromatic triazole system.

The thermolysis of 3,4-Bis(trimethylsilyl)-1-pyrazoline is a critical step in the formation of this compound. Upon heating, the pyrazoline intermediate undergoes a complex rearrangement process that involves the extrusion of a molecule of nitrogen (N₂) and subsequent cyclization to the triazole ring. The presence of the bulky trimethylsilyl groups at the 4 and 5 positions of the resulting triazole ring provides significant steric stabilization.

Detailed studies on the reaction of diazomethane with bis(trimethylsilyl)acetylene have elucidated the reaction pathway and optimal conditions. The reaction is typically carried out in an inert solvent, and the subsequent thermolysis requires elevated temperatures to drive the rearrangement and nitrogen extrusion.

Table 1: Synthesis of this compound via Pyrazoline Intermediate

Precursor 1Precursor 2IntermediateReaction ConditionProductYield (%)
Bis(trimethylsilyl)acetyleneDiazomethane3,4-Bis(trimethylsilyl)-1-pyrazoline1. Cycloaddition (in situ) 2. ThermolysisThis compoundModerate

It is important to note that the regioselectivity of the initial cycloaddition is crucial. The use of a symmetrical alkyne like bis(trimethylsilyl)acetylene simplifies the outcome, leading to a single pyrazoline regioisomer. The subsequent rearrangement to the 2H-triazole is thermodynamically driven by the formation of the stable aromatic triazole ring.

Post-Cycloaddition Silylation Methods (if applicable)

Currently, there is no significant evidence in the scientific literature to support the synthesis of this compound through post-cycloaddition silylation methods. This approach would conceptually involve the synthesis of a non-silylated or mono-silylated 2H-1,2,3-triazole precursor, followed by the introduction of trimethylsilyl groups onto the 4 and 5 positions of the triazole ring.

The primary challenges associated with this hypothetical route include the lack of readily available and stable 2H-1,2,3-triazole scaffolds that are amenable to direct C-silylation at the 4 and 5 positions. The reactivity of the C-H bonds on the triazole ring towards silylating agents is generally low, and such reactions would likely require harsh conditions that could lead to the degradation of the triazole ring or the formation of undesired side products. Furthermore, achieving selective disilylation at the C4 and C5 positions while avoiding N-silylation would present a significant regioselectivity challenge.

Given these synthetic hurdles and the efficiency of the strategic incorporation of silylated precursors, post-cycloaddition silylation is not considered a viable or practical method for the preparation of this compound at this time. Research efforts have predominantly and successfully focused on the construction of the silylated triazole ring from appropriately functionalized acyclic precursors.

Reactivity and Mechanistic Investigations of 4,5 Bis Trimethylsilyl 2h 1,2,3 Triazole

Chemical Reactivity of the Trimethylsilyl (B98337) Groups

The trimethylsilyl groups at the C4 and C5 positions are the most reactive sites for certain transformations, serving as versatile handles for the introduction of new functionalities. Their reactivity is primarily centered around the cleavage of the carbon-silicon bond.

Controlled Desilylation Reactions (e.g., protodesilylation, halodesilylation)

The C-Si bond in arylsilanes and vinylsilanes is susceptible to cleavage by electrophiles. This process, known as desilylation, is a cornerstone of the reactivity of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole, allowing for the stepwise or complete removal of the TMS groups.

Protodesilylation: This reaction involves the cleavage of the C-Si bond by a proton source, typically an acid, to replace the silyl (B83357) group with a hydrogen atom. The mechanism of protodesilylation for vinylsilanes is understood to proceed via a cationic intermediate. rsc.org For this compound, treatment with a suitable acid can lead to the selective removal of one or both TMS groups, yielding 4-(trimethylsilyl)-2H-1,2,3-triazole or the parent 2H-1,2,3-triazole. The reaction conditions can be tuned to control the extent of desilylation.

Halodesilylation: In this variation, a halogen electrophile is used to cleave the C-Si bond, resulting in the introduction of a halogen atom (F, Cl, Br, I) at the former silylated position. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are common sources of electrophilic halogens for this purpose. This reaction provides a direct route to 4,5-dihalo-2H-1,2,3-triazoles or the mono-halogenated derivatives, which are valuable intermediates for further cross-coupling reactions.

A summary of controlled desilylation reactions is presented in the table below.

Reaction Type Reagent Product
ProtodesilylationAcid (e.g., HCl, TFA)4-(trimethylsilyl)-2H-1,2,3-triazole or 2H-1,2,3-triazole
HalodesilylationHalogen Source (e.g., NCS, NBS, I₂)4-Halo-5-(trimethylsilyl)-2H-1,2,3-triazole or 4,5-Dihalo-2H-1,2,3-triazole

Transmetalation Pathways Involving Silicon

The trimethylsilyl groups can be replaced by a metal through a process called transmetalation. This typically involves the reaction of the silylated compound with an organometallic reagent or a metal salt. For instance, a zinc-mediated method allows for the regioselective formation of 1,5-substituted 1,2,3-triazoles, where the intermediate aryl-zinc species can react with various electrophiles. organic-chemistry.org This pathway opens up the possibility of converting the C-Si bonds in this compound into carbon-metal bonds (e.g., C-Zn, C-Sn, C-B), which can then participate in a wide array of well-established cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon or carbon-heteroatom bonds.

Directed Functionalization at Silicon Centers

While less common than C-Si bond cleavage, functionalization can also be directed at the silicon-bearing carbon atom. In one approach, trimethylsilyl groups can act as both protecting and leaving groups. nih.gov For instance, a substitution reaction of trimethylsilyl groups with alkoxysilyl groups can be catalyzed by a Lewis acid like BiCl₃. nih.gov This allows for the direct replacement of a TMS group with a different silyl moiety, providing a pathway to more complex organosilicon structures derived from the original triazole scaffold.

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring is an electron-deficient aromatic system. The presence of two bulky trimethylsilyl groups at positions C4 and C5 significantly influences its reactivity towards both electrophiles and nucleophiles, primarily through steric and electronic effects.

Electrophilic Reactions on the Triazole Core (considering silyl group effects)

The 1,2,3-triazole ring itself is generally resistant to electrophilic aromatic substitution due to its electron-poor nature. However, reactions with electrophiles, such as alkylation or acylation, can occur at the nitrogen atoms. For 4,5-disubstituted 1,2,3-triazoles, electrophilic attack is often directed to the N2 position. scielo.br This is attributed to the steric hindrance imposed by the substituents at C4 and C5, which disfavors attack at the adjacent N1 and N3 positions. scielo.br Therefore, in this compound, electrophiles are expected to react predominantly at the N2 position, leading to the formation of 2-substituted-4,5-bis(trimethylsilyl)-1,2,3-triazolium salts.

Nucleophilic Processes and Substitutions

Nucleophilic substitution directly on the unsubstituted triazole ring is uncommon. However, the introduction of a good leaving group at the carbon positions can facilitate such reactions. Following halodesilylation to produce a 4-halo- or 4,5-dihalo-1,2,3-triazole, nucleophilic aromatic substitution (SNAr) becomes a viable pathway. For example, a halogen at the C4 position of a triazole can be displaced by nucleophiles like hydroxides or alkoxides, a process that is often facilitated by an electron-withdrawing group at the C5 position. researchgate.net

Furthermore, the 1,2,3-triazole ring itself can function as a leaving group in certain molecular contexts, particularly when it is attached to an activated position of another ring system, such as the C6 position of a purine. acs.org While the TMS groups in this compound are not typical activating groups for nucleophilic attack, their replacement with halogens via halodesilylation opens the door to a range of nucleophilic substitution reactions, significantly expanding the synthetic utility of this scaffold. Research has also shown that activating the triazole ring, for instance by forming N-oxides, can enhance its susceptibility to both electrophilic and nucleophilic attack at the C5 position. rsc.org

The table below summarizes the expected reactivity of the triazole core.

Reaction Type Reactive Site Controlling Factors Typical Product
Electrophilic SubstitutionN2-positionSteric hindrance from C4 and C5 silyl groups2-Substituted-4,5-bis(trimethylsilyl)-1,2,3-triazolium salt
Nucleophilic SubstitutionC4/C5-positionsRequires prior conversion of TMS to a leaving group (e.g., halogen)4- and/or 5-substituted-2H-1,2,3-triazoles

N-Substitution Reactions and Analysis of Tautomeric Equilibria (1H-, 2H-, and 4H-forms)

The 1,2,3-triazole ring system can exist in different tautomeric forms depending on the position of the single hydrogen atom on the nitrogen atoms. For a 4,5-disubstituted 1,2,3-triazole, three potential tautomers are the 1H-, 2H-, and 4H-forms. The 4H-form is generally considered non-aromatic and, therefore, significantly less stable. nih.gov The equilibrium between the 1H- and 2H-tautomers is a crucial aspect of the chemistry of these heterocycles.

Theoretical studies on unsubstituted and substituted 1,2,3-triazoles have consistently shown that the 2H-tautomer is generally the more stable form. nih.gov High-level ab initio calculations have determined the relative energies of these tautomers, providing a quantitative measure of their stability. nih.gov For instance, in an aqueous solution, the 2H-tautomer of 1,2,3-triazole is favored over the 1H-tautomer. nih.gov The presence of substituents can influence the position of this equilibrium. In the case of silylated triazoles, such as 4-(trimethylsilyl)-1,2,3-triazole-5-carbaldehyde oxime, multinuclear NMR spectroscopy and quantum chemistry studies have been employed to investigate the stereochemical behavior and the annular prototropic tautomerism. These studies also support the predominance of the 2H-tautomer in the equilibrium mixture.

The N-substitution of 4,5-bis(trimethylsilyl)-1,2,3-triazole with various electrophiles, such as alkylating or acylating agents, is expected to proceed via the deprotonated triazolate anion. The regioselectivity of these reactions—that is, whether the substituent attaches to the N1 or N2 position—is influenced by a combination of electronic and steric factors. The bulky trimethylsilyl groups at the C4 and C5 positions can be expected to exert significant steric hindrance, which may influence the approach of the electrophile.

In the alkylation of 4(5)-nitro-1,2,3-triazole, a mixture of N1, N2, and N3-substituted products is often observed, indicating that the reaction is not always highly regioselective. frontiersin.org However, in many cases of N-acylation of 1,2,3-triazoles, there is a thermodynamic preference for the formation of the N2 isomer.

Table 1: Tautomeric Forms of 4,5-Disubstituted 1,2,3-Triazoles

TautomerStructureAromaticityGeneral Stability
1H-formAromaticLess stable than 2H-form
2H-formAromaticGenerally the most stable
4H-formNon-aromaticLeast stable

Elucidation of Reaction Mechanisms

Understanding the detailed reaction mechanisms for the transformations of this compound is key to controlling the outcome of its reactions and designing new synthetic applications. This involves the identification of transient species and the analysis of the energy barriers that govern the reaction pathways.

Identification and Characterization of Key Intermediates

While specific studies on the intermediates in reactions of this compound are limited, the well-established chemistry of other 1,2,3-triazoles provides insights into the likely intermediates.

In metal-catalyzed reactions, such as the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), the formation of a copper(I)-triazolide intermediate is a key step. nih.gov This intermediate is formed by the reaction of the deprotonated triazole with a copper(I) salt. In the context of N-substitution or further functionalization, a similar intermediate, a 5-copper(I)-substituted triazolide , could be generated, which then reacts with an electrophile. nih.gov

In photochemical reactions of certain triazole precursors, azomethine ylide intermediates have been identified. rsc.org These are 1,3-dipolar species that can undergo subsequent cycloaddition reactions. While not directly observed for the title compound, their formation in related systems suggests a potential reactive pathway under photochemical conditions.

For N-substitution reactions, the primary intermediate is the triazolate anion , formed by the deprotonation of the N-H bond by a base. The subsequent reaction with an electrophile leads to the N-substituted product. The distribution of the negative charge between the N1 and N2 (and to a lesser extent, N3) positions in the anion influences the regioselectivity of the substitution.

Table 2: Potential Intermediates in Reactions of 4,5-Disubstituted 1,2,3-Triazoles

Intermediate TypeDescriptionPotential Role
Triazolate AnionFormed by deprotonation of the N-H bond.Nucleophile in N-substitution reactions.
Copper(I)-TriazolideComplex formed between the triazolate anion and a copper(I) salt.Key intermediate in Cu-catalyzed reactions.
Azomethine Ylide1,3-dipolar species.Reactive intermediate in photochemical transformations.

Transition State Analysis for Understanding Selectivity and Reaction Rates

The selectivity and rates of chemical reactions are governed by the energy of the transition states of the competing reaction pathways. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for analyzing these transition states.

For the formation of substituted triazoles, such as in the reaction between enaminones and aryl azides, DFT calculations have been used to propose different transition states (TS1 and TS2) leading to the observed regioisomers. nih.gov The relative energies of these transition states determine the product distribution.

In the context of N-substitution of this compound, a transition state analysis would be crucial for understanding the regioselectivity between N1 and N2 substitution. The calculations would model the approach of the electrophile to each of the nitrogen atoms of the triazolate anion. The steric clash between the bulky trimethylsilyl groups and the incoming electrophile would be a significant factor in the energy of the respective transition states. It is plausible that the transition state leading to the N1-substituted product would be of higher energy due to greater steric hindrance compared to the transition state for N2-substitution.

Derivatization and Subsequent Functionalization Strategies

Introduction of Diverse Functional Groups on the Triazole Scaffold

The true synthetic utility of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is realized through its conversion into functionalized derivatives. This is primarily achieved by first replacing the TMS groups with halogens, which then serve as handles for a variety of subsequent transformations, including cross-coupling reactions and regioselective substitutions on the triazole's nitrogen atoms.

The initial and crucial step in the functionalization of this compound is the electrophilic substitution of the trimethylsilyl (B98337) groups with halogens. This conversion to 4,5-dihalo-1,2,3-triazoles is essential as the carbon-halogen bond is significantly more reactive in subsequent cross-coupling reactions than the carbon-silicon bond.

The direct conversion to 4,5-dibromo- and 4,5-diiodo-1,2,3-triazoles is a key transformation. For instance, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and subsequently used in N-substitution reactions. researchgate.net Similarly, iodination can be achieved to produce 4,5-diiodo-1,2,3-triazoles, which are highly effective substrates for cross-coupling reactions. While specific protocols for the direct halogenation of this compound are not extensively detailed in readily available literature, the principle relies on established methods of ipso-halogenation of aryl or vinyl silanes.

Table 1: Halogenation of Triazole Precursors

Starting Material Reagent(s) Product Notes
4,5-Bis(trimethylsilyl)-1,2,3-triazole ICl or I2/HIO3 4,5-Diiodo-1,2,3-triazole Precursor for cross-coupling.
4,5-Bis(trimethylsilyl)-1,2,3-triazole Br2 or NBS 4,5-Dibromo-1,2,3-triazole Directs N2 alkylation. researchgate.net
4-Aryl-1,2,3-triazoles KBr/Oxone 5-Bromo-4-aryl-1,2,3-triazoles Transition-metal-free C-H halogenation.

This table represents typical halogenation reactions on triazole scaffolds, illustrating the transformation of silyl (B83357) groups or C-H bonds to halo groups.

Once the 4,5-dihalo-1,2,3-triazole scaffold is in hand, a plethora of cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds, leading to a wide variety of substituted triazoles.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the halotriazole with an organoboron compound. Research has demonstrated that both 4- and 5-halo-1,2,3-triazoles undergo Suzuki-Miyaura coupling effectively. libretexts.org These reactions can be performed under environmentally friendly conditions, such as in water, using a palladium complex with an N-heterocyclic carbene ligand. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been successfully applied to 4,5-diiodo-1,2,3-triazoles to synthesize 4,5-bis(alkynyl)-1,2,3-triazoles. organic-chemistry.org These reactions are typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The reactivity difference between bromo and iodo substituents allows for selective and sequential couplings. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction has been applied to 5-iodo-1,2,3-triazoles, demonstrating its utility in introducing alkenyl substituents onto the triazole ring. scielo.br The reaction conditions can be tuned to achieve high yields and selectivity. libretexts.org

Table 2: Cross-Coupling Reactions on Halogenated Triazoles

Triazole Substrate Coupling Partner Reaction Type Catalyst/Conditions Product
1-Substituted-4,5-diiodo-1,2,3-triazole Phenylacetylene Sonogashira Pd(PPh3)4, CuI, K3PO4 1-Substituted-4,5-bis(phenylethynyl)-1,2,3-triazole
1-Substituted-5-iodo-1,2,3-triazole Arylboronic acid Suzuki-Miyaura Pd-NHC complex, water 1-Substituted-5-aryl-1,2,3-triazole
1,4-Disubstituted-5-iodo-1,2,3-triazole Alkene Heck Pd(OAc)2, base 1,4-Disubstituted-5-alkenyl-1,2,3-triazole

This table provides examples of major cross-coupling reactions used to functionalize the 4- and 5-positions of the triazole ring.

The NH proton of the triazole ring is acidic and can be readily substituted with alkyl or aryl groups. However, the presence of three nitrogen atoms in the ring (N1, N2, and N3) leads to the possibility of forming different regioisomers. The substitution pattern at the C4 and C5 positions plays a crucial role in directing the regioselectivity of these reactions.

For 4,5-disubstituted triazoles, alkylation and arylation are often directed to the N2 position due to steric hindrance from the C4 and C5 substituents, which disfavors substitution at N1 and N3. researchgate.netnih.gov It has been shown that a bromine substituent at the C4 position can effectively direct alkylation to the N2 position. researchgate.netnih.gov This "bromo-directed" N2 alkylation is highly regioselective and provides an efficient route to 2,4,5-trisubstituted triazoles after subsequent cross-coupling of the bromine atom. nih.gov Arylation can also be achieved with high regioselectivity. For example, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate results in highly regioselective N2-arylation. nih.gov Gold-catalyzed reactions have also been developed for the N2-selective alkylation of NH-1,2,3-triazoles. uzhnu.edu.ua

Table 3: Examples of Regioselective N-Alkylation/Arylation of Triazoles

Triazole Substrate Reagent Base/Catalyst Product(s) Regioselectivity
4-Bromo-5-phenyl-NH-1,2,3-triazole Alkyl Halide K2CO3 2-Alkyl-4-bromo-5-phenyl-1,2,3-triazole High N2 selectivity researchgate.netnih.gov
4,5-Dibromo-NH-1,2,3-triazole Electron-deficient Aryl Halide K2CO3 2-Aryl-4,5-dibromo-1,2,3-triazole High N2 selectivity nih.gov
NH-1,2,3-triazole Vinyl Ether Gold Catalyst 2-Alkyl-1,2,3-triazole High N2 selectivity uzhnu.edu.ua

This table showcases methods for achieving regioselective N-substitution on the triazole ring, highlighting the influence of substituents and catalysts.

Transformations Leading to Complex 4,5-Disubstituted Triazole Architectures

The sequential application of the functionalization strategies described above allows for the construction of highly complex and diverse 4,5-disubstituted triazole architectures. Starting from a common precursor like 4,5-dihalo-1,2,3-triazole, a multitude of different groups can be introduced.

A notable example is the synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles. This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with iodobuta-1,3-diynes, followed by a double Sonogashira cross-coupling reaction with various arylacetylenes. organic-chemistry.org This approach allows for the creation of a library of push-pull chromophores with tunable fluorescent properties. organic-chemistry.org

Furthermore, the triazole ring can be incorporated into fused heterocyclic systems. For instance, the synthesis of 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole, an unprecedented [5-5]-fused heteroaromatic system, demonstrates the versatility of these building blocks in creating novel chemical scaffolds. thieme.de

Selective Manipulation of 4,5-Substituents

A key advantage of using 4,5-dihalo-1,2,3-triazoles as intermediates is the ability to selectively manipulate the substituents at the C4 and C5 positions. This is particularly powerful when using a dihalotriazole with different halogens, such as a 4-bromo-5-iodo derivative, due to the differential reactivity of the C-Br and C-I bonds in cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions like the Sonogashira and Suzuki couplings. wikipedia.org

This reactivity difference enables the stepwise and selective functionalization of the C4 and C5 positions. For example, a Sonogashira coupling can be performed first at the more reactive C-I position, followed by a second, different coupling reaction at the C-Br position. This strategy allows for the synthesis of unsymmetrically 4,5-disubstituted triazoles, which would be difficult to achieve through other methods. organic-chemistry.org The synthesis of unsymmetrical bis(1,2,3-triazole)s using monosilylbutadiynes, which involves sequential cycloaddition and deprotection steps, further illustrates the principle of selective manipulation. The development of a 4-trimethylsilyl-5-iodo-1,2,3-triazole precursor highlights a strategy for the divergent synthesis of 1,5-disubstituted triazoles through selective functionalization.

Applications in Contemporary Organic Synthesis and Materials Science

4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole as a Versatile Synthetic Building Block

As a versatile building block, this compound offers chemists a platform for the introduction of the 1,2,3-triazole moiety into various molecular frameworks. The trimethylsilyl (B98337) groups can be selectively cleaved under different conditions, providing access to reactive sites for further functionalization. This controlled reactivity is a key feature that underpins its utility in complex synthetic sequences.

While direct applications of this compound as a precursor in stereoselective and chemoselective C-C bond forming reactions are not extensively documented in the readily available literature, its derivatives play a crucial role in such transformations. The triazole core, once functionalized, can direct the stereochemical outcome of reactions at adjacent positions. For instance, the introduction of chiral auxiliaries onto the triazole ring can influence the facial selectivity of approaching reagents, leading to the formation of stereochemically defined products. The differential reactivity of the silyl (B83357) groups can also be exploited for sequential, chemoselective C-C bond formations.

The application of this compound in the synthesis of diverse heterocyclic systems is a well-established area of its utility. The triazole ring itself is a key heterocyclic motif, and this compound provides a convenient route for its incorporation. Furthermore, the silyl groups can be replaced with a variety of other functionalities, which can then participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the triazole core. For example, the conversion of the silyl groups to halogens or other leaving groups allows for subsequent cross-coupling and annulation reactions, leading to the construction of complex polycyclic systems.

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. The 1,2,3-triazole core is a known bioisostere for other functional groups and is often found in biologically active molecules. The ability to functionalize the 4- and 5-positions of the triazole ring allows for the systematic modification of the scaffold to explore structure-activity relationships. This enables the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates. The trimethylsilyl groups can be readily substituted with a wide range of substituents, providing access to large libraries of compounds for high-throughput screening.

Table 1: Examples of Structural Modifications of the this compound Scaffold for Medicinal Chemistry

Starting MaterialReagents and ConditionsProductPotential Application Area
This compound1. n-BuLi, THF, -78 °C; 2. R-X (e.g., alkyl halide, aryl halide)4-R-5-(trimethylsilyl)-2H-1,2,3-triazoleIntroduction of diverse substituents for SAR studies
This compoundICl, CH2Cl24,5-Diiodo-2H-1,2,3-triazoleIntermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira)
This compoundDesilylation (e.g., TBAF), followed by reaction with electrophiles4-Substituted-2H-1,2,3-triazolesAccess to monosubstituted triazole derivatives

Exploration in Coordination Chemistry and Ligand Design

The nitrogen-rich 1,2,3-triazole ring system is an excellent ligand for a variety of metal ions. Consequently, this compound and its derivatives have been explored in the field of coordination chemistry for the development of novel ligands and catalysts.

The derivatization of the this compound core allows for the synthesis of a wide range of triazole-based ligands. By introducing coordinating groups at the 4- and 5-positions, multidentate ligands can be prepared. These ligands can then be used to chelate transition metals, forming stable complexes that can act as catalysts for a variety of organic transformations. The electronic properties of the triazole ring can be tuned by the choice of substituents, which in turn influences the catalytic activity of the resulting metal complex.

The coordination chemistry of ligands derived from this compound has been a subject of investigation. The triazole ring can coordinate to metal centers in several ways, including through one, two, or even all three of its nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands in the coordination sphere, and the substituents on the triazole ring. Spectroscopic and crystallographic studies have been employed to elucidate the nature of the metal-ligand interactions and to understand how these interactions govern the reactivity and properties of the resulting coordination complexes.

Integration in Materials Science Research

The 1,2,3-triazole scaffold, readily accessible through "click chemistry," has become a cornerstone in the development of advanced materials. nih.govnih.gov Its unique combination of chemical stability, aromaticity, and capacity for forming diverse supramolecular interactions makes it an attractive building block for functional polymers, supramolecular architectures, and sensory materials. nih.gov The compound this compound serves as a pivotal, yet often unstated, precursor in this field. Its true value lies in its role as a stable, masked synthon for the highly reactive 1,2,3-triazole-4,5-diyl-bis(acetylene), which is generated in-situ by removing the trimethylsilyl (TMS) protecting groups. This unlocks a powerful bifunctional building block for creating complex, high-performance materials.

Incorporation into Functional Polymeric and Supramolecular Structures

The rigid, planar structure of the 1,2,3-triazole ring makes it an ideal component for constructing well-defined polymeric and supramolecular assemblies. The desilylation of this compound yields 4,5-diethynyl-1,2,3-triazole, a bifunctional monomer that can be readily polymerized or used as a core for supramolecular construction.

The resulting polymers and structures benefit from the intrinsic properties of the triazole unit, which include a significant dipole moment and the ability to act as both a hydrogen bond donor and acceptor. nih.gov This facilitates strong intermolecular interactions, leading to materials with ordered structures and desirable thermal and mechanical properties.

Recent developments have focused on synthesizing various polymers using triazole derivatives, including conjugated polymers for electronic applications and functional hydrogels. nih.govnih.gov For instance, step-growth polymerization of diethynyl-triazole derivatives with dihalides via cross-coupling reactions (e.g., Sonogashira coupling) can produce highly conjugated polymers. These materials are investigated for their potential in organic electronics and photovoltaics. Similarly, the ability of the triazole nucleus to participate in noncovalent interactions like hydrogen bonding and π-π stacking is harnessed in supramolecular chemistry to build complex, self-assembling systems such as macrocycles, rotaxanes, and catenanes. nih.govnih.gov These structures are at the forefront of research into molecular machines and responsive materials. nih.gov

Table 1: Examples of Polymer Architectures Incorporating Triazole Moieties This table is representative of polymer types that can be synthesized from triazole-based monomers.

Polymer Type Monomer Building Blocks Key Linkage Potential Application
Polytriazole Diyne and diazide compounds 1,2,3-Triazole ring Anion-exchange membranes, Binders mdpi.com
Peptidomimetics Azide- and alkyne-functionalized amino acid analogs 1,2,3-Triazole (as amide isostere) Biomaterials, Drug delivery nih.gov
Conjugated Polymers Diethynyl-triazoles and aromatic dihalides Arylene-ethynylene-triazole Organic electronics, Sensors nih.gov
Dendrimers Branched azide (B81097)/alkyne monomers Triazole-based branching points Catalysis, Functional coatings rsc.org

Design and Synthesis of Triazole-Based Fluorescent Labels and Chemosensors

The 1,2,3-triazole ring serves as an excellent scaffold for the construction of fluorescent molecules and chemosensors due to its electronic properties and synthetic accessibility. nih.gov It can act as a linker between electron-donating (donor) and electron-withdrawing (acceptor) groups to create "push-pull" chromophores, which often exhibit interesting photophysical properties like large Stokes shifts and solvatochromism. nih.gov

The desilylated derivative of this compound is a prime candidate for these applications. The two terminal alkyne groups at the 4- and 5-positions can be functionalized through highly efficient coupling reactions, such as the Sonogashira or Suzuki-Miyaura cross-couplings, with a wide variety of aryl groups. nih.govmdpi.com This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final molecule.

For example, a series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles has been synthesized and shown to possess significant fluorescence with large Stokes shifts, making them suitable for bioimaging applications. mdpi.comresearchgate.net These molecules have demonstrated low cytotoxicity and the ability to effectively penetrate and stain cells. mdpi.comresearchgate.net By carefully selecting the substituents on the aryl rings, the emission wavelength and sensitivity to specific analytes can be controlled, paving the way for selective chemosensors. researchgate.net Triazole-based sensors have been developed for detecting various metal ions, with the triazole nitrogen atoms often participating directly in the coordination of the target ion. nih.govresearchgate.net

Table 2: Photophysical Properties of Representative 4,5-Bis(arylethynyl)-1,2,3-triazole Derivatives Data synthesized from studies on triazole-based fluorophores. mdpi.com

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (ΦF)
Triazole A THF 345 575 230 0.25
Triazole A Water 340 580 240 0.01
Triazole B THF 380 525 145 0.45
Triazole B Water 375 530 155 0.03

The design principle often involves creating a system where the fluorescence is initially "off" and is "turned on" upon binding to a specific analyte. This can be achieved through mechanisms like photoinduced electron transfer (PET), where the binding event disrupts the quenching process and restores fluorescence. The versatility of the 4,5-diethynyl-1,2,3-triazole core allows for the attachment of various binding units (receptors) tailored for specific ions or molecules, making it a powerful platform for developing the next generation of chemical sensors. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of nitrogen-containing heterocycles like 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and environment of the constituent atoms. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple. The eighteen protons of the two equivalent trimethylsilyl (B98337) (TMS) groups would produce a single, sharp singlet. The chemical shift for these protons typically appears in the upfield region of the spectrum (around 0.2-0.4 ppm), characteristic of silicon-bound methyl groups. The N-H proton of the triazole ring would appear as a broader singlet at a significantly downfield chemical shift, with its exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. It would show a signal for the methyl carbons of the TMS groups, also in the upfield region (typically 0-2 ppm). The two carbon atoms of the triazole ring (C4 and C5) are chemically equivalent due to the symmetry of the 2H-tautomer and would give rise to a single signal in the aromatic region of the spectrum. The precise chemical shift of these carbons is influenced by the electronic effects of both the nitrogen atoms and the silyl (B83357) substituents.

For comparison, the related compound, 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, has been analyzed, showing aromatic proton signals between 6.87 and 7.78 ppm and carbon signals for the triazole ring within the 127-150 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H -Si(CH ₃)₃ ~ 0.2 - 0.4 Singlet
¹H N-H ~ 8.0 - 12.0 Broad Singlet
¹³C -Si(C H₃)₃ ~ 0 - 2 Quartet
¹³C C 4/C 5 of Triazole Ring ~ 130 - 150 Singlet

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct insight into the electronic environment of the nitrogen atoms within a heterocyclic ring. mdpi.com It is particularly crucial in triazole chemistry for unambiguously distinguishing between different isomers (e.g., 1,4-disubstituted, 1,5-disubstituted, and 2,4-disubstituted triazoles), as the ¹⁵N chemical shifts are highly sensitive to the position of substitution and tautomeric form. mdpi.comrsc.org

For this compound, three distinct nitrogen signals are expected. The protonated N2 nitrogen atom would have a chemical shift characteristic of a pyrrole-type nitrogen, while the N1 and N3 atoms, which are equivalent by symmetry, would exhibit a chemical shift typical of pyridine-type nitrogens. mdpi.com The analysis of these shifts, often aided by computational calculations (GIAO-DFT), allows for definitive structural assignment. rsc.org The interaction of the nitrogen atoms with solvents through hydrogen bonding can also influence the chemical shifts observed. mdpi.com

Table 2: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

Nitrogen Atom Environment Predicted Chemical Shift Range (ppm, relative to CH₃NO₂)
N1 / N3 Pyridine-type ~ -70 to -140
N2 Pyrrole-type (protonated) ~ -140 to -180

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₈H₁₉N₃Si₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between these values provides unequivocal confirmation of the molecular formula. For instance, the related compound 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole was analyzed by HRMS, and the experimentally found m/z value for the [M-H]⁻ ion was 350.0480, which closely matched the calculated value of 350.0463 for C₂₀H₂₃N₃O₆. nih.gov

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺• C₈H₁₉N₃Si₂ 229.1118
[M+H]⁺ C₈H₂₀N₃Si₂ 230.1196
[M+Na]⁺ C₈H₁₉N₃NaSi₂ 252.0991

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, the crystal structure of the analogue 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole offers a clear model for the structural features of a 2H-1,2,3-triazole. nih.gov

This analogue was found to crystallize in the triclinic system with the P-1 space group. nih.gov The analysis confirmed the protonation of the central nitrogen atom (N2) of the triazole ring, a defining feature of the 2H-tautomer. nih.gov The triazole ring itself is planar, but the two substituted phenyl rings are twisted relative to it. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through N—H···O and O—H···N hydrogen bonds with co-crystallized methanol (B129727) solvent molecules. nih.gov A similar arrangement involving intermolecular N-H···N hydrogen bonds between triazole rings could be anticipated for pure, solid this compound.

Table 4: Crystallographic Data for the Analogue 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole Methanol Solvate nih.gov

Parameter Value
Chemical Formula C₂₀H₂₃N₃O₆·CH₄O
Crystal System Triclinic
Space Group P-1
a (Å) 10.1458 (1)
b (Å) 10.6090 (1)
c (Å) 11.0435 (2)
α (°) 89.5708 (6)
β (°) 72.5903 (6)
γ (°) 70.7146 (7)
Volume (ų) 1065.07 (2)
Z 2
Key Interactions N—H···O and O—H···N hydrogen bonds

Other Complementary Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl groups in the TMS substituents would be observed just below 3000 cm⁻¹. Strong absorptions corresponding to the Si-C bonds are also expected, typically around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). The triazole ring itself gives rise to a series of characteristic stretching (C=N, N=N) and bending vibrations in the 1400-1600 cm⁻¹ and 900-1100 cm⁻¹ regions, respectively. nih.gov The analysis of IR spectra of various triazoles, often supported by theoretical calculations, helps in identifying these "marker bands". nih.govnih.gov

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100 - 3300 N-H Stretch 2H-Triazole
~ 2960 - 2850 C-H Stretch -CH₃ (in TMS)
~ 1400 - 1600 Ring Stretch (C=N, N=N) Triazole Ring
~ 1250 Symmetric Deformation (umbrella) -Si(CH₃)₃
~ 900 - 1100 Ring Bending Triazole Ring
~ 840 Rocking -Si(CH₃)₃

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Aromaticity in Silylated Triazoles

Quantum chemical calculations are fundamental to determining the electronic properties of silylated triazoles. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize molecular geometries and compute electronic-structure-related parameters. researchgate.net

DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or cc-PVDZ, are commonly used to calculate parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net For instance, a recent study on triazole derivatives under an external electric field using DFT (B3LYP/6-311 + G(d,p)) showed that the HOMO/LUMO spatial distribution can be reconstructed and the energy gap reduced, significantly enhancing reaction activity.

The distribution of electron density, atomic charges, and the molecular electrostatic potential (MEP) map are also determined through these calculations. researchgate.netnih.gov MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov Studies on 2-aryl-1,2,3-triazole-5-carboxylic acids have shown that the electronic density distribution is key to predicting their biological effects. nih.gov

Semiempirical molecular orbital methods have been used to simulate the molecular structure and electronic spectra of triazole-containing macrocycles, confirming their aromatic nature. nih.gov The aromaticity of the triazole ring itself is a subject of computational investigation, although specific studies quantifying the effect of two trimethylsilyl (B98337) substituents on the aromaticity of the 1,2,3-triazole ring are scarce. The presence of silicon can influence the electronic structure through σ-π interactions and its electron-donating or -withdrawing character, which in turn would modulate the aromaticity of the triazole core.

Table 1: Calculated Electronic Properties of Representative Triazole Derivatives (Illustrative Examples) (Note: Data is for various triazole derivatives as specific data for 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is not available in the cited literature.)

Compound/MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3-Benzyl-4-(...)-1,2,4-triazol-5-one (DFT/B3LYP/6-31G(d,p))--ΔEgap = ELUMO-EHOMO epstem.net
Substituted 1,2,4-Triazole (B3LYP/cc-Pvdz)EHOMOELUMOΔE = ELUMO - EHOMO researchgate.net

Molecular Modeling and Simulation of Reactivity and Regioselectivity

Molecular modeling and simulation are critical for understanding and predicting the reactivity and regioselectivity of chemical reactions involving triazoles. The synthesis of 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example where computational studies have provided deep mechanistic insights. mdpi.comnih.gov

DFT calculations are a cornerstone for investigating reaction mechanisms. vu.nl They are used to map the potential energy surface of a reaction, locating transition states and intermediates. This allows for the calculation of activation energy barriers, which helps in predicting the most favorable reaction pathway and thus the regioselectivity. For the synthesis of 1,2,3-triazoles, computational assessments have been crucial in understanding the origins of regioselectivity in catalyzed "click" reactions. nih.gov These studies often analyze the free energy profiles of the cycloaddition reaction.

For example, in the cycloaddition of nitrile imines with CF3CN to form 5-trifluoromethyl 1,2,4-triazoles, a plausible mechanism was proposed based on experimental results and literature reports, suggesting a regioselective [3 + 2] cycloaddition. While not involving silicon, this highlights the methodological approach. The electronic properties of substituents on the reactants are known to significantly affect the reaction efficiency, a factor that can be quantitatively analyzed through computational modeling.

Table 2: Computational Methods in Triazole Reactivity Studies

Study FocusComputational MethodKey Findings
Regioselectivity of metal-catalyzed triazole synthesisDensity Functional Theory (DFT)Elucidation of free energy profiles and stereoelectronic effects of catalysts. nih.gov
Mechanism of thiazolidinone-triazole synthesisDFT, ELF topological analysisReaction follows a di-copper stepwise mechanism; regiochemistry investigated via reactivity indices and transition state stability. vu.nl
Synthesis of 1,4,5-trisubstituted 1,2,3-triazolesDFTInvestigation of transition states to explain the formation of specific regioisomers.

Conformational Analysis and Investigation of Tautomeric Equilibria

The three-dimensional structure and the potential for different tautomeric forms are critical aspects of triazole chemistry, which can be thoroughly investigated using computational methods.

Conformational Analysis: Silylated triazoles, particularly with bulky trimethylsilyl groups, can adopt various conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) on the potential energy surface. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. ekb.eg High-level quantum chemical calculations (e.g., DFT, MP2) are then used to optimize the geometries of the identified conformers and calculate their relative energies. nih.gov For example, a conformational analysis of bi-1,2,3-triazole using DFT at the B3LYP/6-311++G(d,p) level identified fourteen conformers with energy minima. ekb.eg Such studies can also evaluate the effect of solvents on conformational stability using models like the Polarizable Continuum Model (PCM). ekb.eg

Tautomeric Equilibria: 1,2,3-Triazoles unsubstituted on a nitrogen atom, such as 4,5-disubstituted-2H-1,2,3-triazole, can exist in different tautomeric forms (e.g., 1H, 2H). Computational chemistry is a powerful tool to determine the relative stabilities of these tautomers. High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], extrapolated to the complete basis set (CBS) limit, can provide highly accurate relative energies of tautomers. One study confirmed that the 2H-tautomer of the parent 1,2,3-triazole is favored in aqueous solution. rsc.org For substituted triazoles, the position of the equilibrium is influenced by the electronic effects and steric hindrance of the substituents. A study on organosilicon 1,2,3-triazoles highlighted an approach that compares experimental and calculated (at the CCSD level) NMR chemical shifts to determine the predominant tautomer in an equilibrium mixture. researchgate.net

Table 3: Relative Energies of 1,2,3-Triazole Tautomers (Illustrative) (Note: Data for the parent 1,2,3-triazole. The equilibrium for the title compound would be influenced by the two trimethylsilyl groups.)

TautomerRelative Energy (kcal/mol)Method
1H-1,2,3-triazole3.98CCSD(T)/CBS
2H-1,2,3-triazole0.00 (Reference)CCSD(T)/CBS

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration (methodology, not specific biological findings)

In silico methods are integral to modern drug discovery and materials science for exploring Structure-Activity Relationships (SAR). vu.nl These computational techniques aim to build models that correlate the chemical structure of a compound with its properties or activity, guiding the design of new molecules with enhanced characteristics. vu.nlnih.gov

The general methodology for in silico SAR exploration involves several steps:

Dataset Preparation: A collection of molecules with known activity/property data is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and topological indices. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a quantitative structure-activity relationship (QSAR) model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Another key in silico technique is molecular docking . nih.gov This method predicts the preferred orientation of a molecule (ligand) when bound to a target receptor, typically a protein. Docking algorithms score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions) and binding free energy. This provides insight into the molecular basis of a compound's activity and can guide the design of derivatives with improved binding affinity. researchgate.net For triazole derivatives, molecular docking has been widely used to study their interactions with various biological targets. nih.govnih.gov

These computational approaches, from QSAR to molecular docking, provide a rational framework for optimizing the properties of compounds like this compound for specific applications, reducing the time and cost associated with experimental screening. nih.gov

Emerging Research Directions and Future Perspectives

Development of Greener and More Efficient Synthetic Routes

The synthesis of triazole derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. organic-chemistry.orgrsc.org The future of synthesizing 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole and its derivatives lies in the adoption of greener and more efficient methodologies. mdpi.com Key areas of development include the use of sustainable solvents, innovative catalytic systems, and advanced reaction technologies.

The exploration of biodegradable and non-toxic solvents, such as Cyrene™, presents a promising alternative to commonly used hazardous solvents like DMF and DMSO. unimi.it Such sustainable solvents not only reduce the environmental impact but also simplify product isolation, often allowing for precipitation by water and eliminating the need for extensive chromatography. unimi.it The application of these green solvents to the synthesis of silylated triazoles could significantly improve the sustainability of their production.

Furthermore, the development of robust and recyclable catalytic systems is a critical area of research. Heterogeneous catalysts, such as copper-on-charcoal, have shown great potential in the synthesis of 1,2,3-triazoles under continuous flow conditions. nih.gov This approach offers high efficiency, good functional group tolerance, and the ability to operate continuously, which is advantageous for large-scale production. nih.gov The adaptation of such catalytic flow systems for the synthesis of this compound could lead to more economical and environmentally friendly manufacturing processes. Additionally, the use of ultrasonic irradiation and mechanochemistry are emerging as energy-efficient alternatives to conventional heating, often leading to higher yields and shorter reaction times in triazole synthesis. mdpi.comnih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Sustainable Solvents (e.g., Cyrene™) Reduced toxicity, biodegradability, simplified workup procedures. unimi.it
Heterogeneous Catalysis (e.g., Copper-on-Charcoal) Catalyst recyclability, suitability for continuous flow synthesis, high efficiency. nih.gov
Flow Chemistry Enhanced safety for handling intermediates, improved scalability, precise control over reaction parameters. nih.govnewdrugapprovals.org
Ultrasonic and Microwave Irradiation Accelerated reaction rates, increased yields, energy efficiency. mdpi.comnih.gov

Discovery of Novel Reactivity Patterns and Chemical Transformations

The two trimethylsilyl (B98337) (TMS) groups on the this compound ring are not merely passive substituents; they are key to its versatile reactivity. Future research will likely focus on exploiting these silyl (B83357) groups to uncover novel chemical transformations.

One of the primary areas of exploration is the selective desilylation of the molecule. The ability to sequentially remove one or both TMS groups would provide access to mono-silylated or unsubstituted triazole intermediates, which can then be functionalized at specific positions. This controlled desilylation would open up pathways to a wide array of 1,4,5-trisubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Furthermore, the TMS groups can direct or facilitate various cycloaddition reactions. uzhnu.edu.uanih.gov Research into the participation of silylated triazoles in Diels-Alder reactions, [3+2] cycloadditions, and other pericyclic reactions could lead to the synthesis of complex polycyclic and heterocyclic systems that are otherwise difficult to access. uzhnu.edu.ua The electronic and steric effects of the TMS groups can influence the regioselectivity and stereoselectivity of these reactions, offering a powerful tool for synthetic chemists.

The functionalization of the triazole ring itself, beyond the silyl groups, is another promising avenue. The development of methods for C-H activation or metal-catalyzed cross-coupling reactions at the triazole ring positions would significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups. nih.gov

Reactivity AspectPotential Chemical Transformations
Selective Desilylation Stepwise removal of TMS groups to generate mono-silylated or unsubstituted triazole intermediates for further functionalization.
Directed Cycloadditions Use of TMS groups to control the regio- and stereochemistry of Diels-Alder and other cycloaddition reactions. uzhnu.edu.uanih.gov
Ring Functionalization C-H activation and cross-coupling reactions to introduce new substituents onto the triazole core. nih.gov

Expansion of Synthetic Applications Beyond Current Paradigms

The unique structural and reactive properties of this compound position it as a valuable building block for a wide range of applications. While triazoles are already known for their roles in medicinal chemistry, materials science, and agrochemicals, the silylated nature of this particular compound opens up new possibilities. nih.govbohrium.com

In medicinal chemistry, this compound can serve as a versatile synthon for the creation of libraries of novel triazole-based compounds. The triazole ring is a known bioisostere for amide bonds and can be found in numerous bioactive molecules. nih.gov The ability to functionalize the triazole at three distinct positions (N1, C4, and C5) after desilylation allows for the systematic exploration of chemical space to develop new drug candidates with potential applications as anticancer, antimicrobial, or antiviral agents. beilstein-journals.orgnih.gov

In materials science, the incorporation of the triazole moiety into polymers and other materials can impart desirable properties such as thermal stability and specific binding capabilities. The silyl groups on this compound can be used to anchor the molecule to surfaces or to create well-defined polymeric structures. This could lead to the development of new functional materials, such as sensors, catalysts, or advanced coatings.

Furthermore, the ability to generate fully substituted 1,2,3-triazoles from this precursor is highly sought after. beilstein-journals.org These highly decorated triazoles are challenging to synthesize by other means and are of great interest for creating complex molecular architectures with tailored properties.

Computational Design and Predictive Modeling of Novel Derivatives with Tailored Functionalities

Computational chemistry and predictive modeling are poised to play a crucial role in accelerating the discovery and development of novel derivatives of this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the properties and potential applications of new compounds before they are synthesized in the lab. acs.orgnih.gov

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org This can help in predicting the outcomes of chemical reactions, understanding reaction mechanisms, and designing molecules with specific electronic or optical properties. For instance, computational modeling can aid in predicting the regioselectivity of functionalization reactions, saving significant experimental effort.

QSAR modeling can be used to establish relationships between the chemical structure of triazole derivatives and their biological activity or physical properties. kashanu.ac.ir By developing predictive QSAR models, it becomes possible to screen virtual libraries of potential derivatives and identify candidates with a high probability of exhibiting desired functionalities, such as specific biological activities or material properties. nih.gov This in-silico screening can dramatically reduce the time and cost associated with the discovery of new functional molecules. The combination of computational design and experimental synthesis will be a powerful strategy for unlocking the full potential of this compound and its derivatives in various scientific fields. bohrium.comnih.gov

Computational TechniqueApplication for this compound Derivatives
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and electronic/spectroscopic properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity and physical properties of novel derivatives to guide synthesis. nih.govkashanu.ac.ir
Molecular Docking In-silico screening of derivatives for potential as enzyme inhibitors or for other biological targets. acs.org

Q & A

Q. What methodologies resolve contradictions in biological activity data across 4,5-disubstituted triazole derivatives?

  • Answer : Discrepancies arise from substituent electronic effects and assay conditions. For example, 3,4,5-trimethoxyphenyl groups enhance IDO1 inhibition (IC50_{50} = 0.8 µM), while dichlorophenoxy derivatives show weaker activity. Dose-response curves and kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. allosteric mechanisms .

Q. How do hydrogen-bonding networks in crystal structures inform structure-activity relationship (SAR) analysis?

  • Answer : X-ray data reveal intermolecular N–H⋯O and O–H⋯N bonds (e.g., R_4$$^4(10) motifs), stabilizing active conformations. Dihedral angles >45° between aryl rings correlate with reduced tubulin binding, guiding substituent placement for optimal π-π stacking .

Methodological Considerations

Q. What analytical protocols validate the purity of synthetic intermediates in multi-step triazole syntheses?

  • Answer : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Column chromatography (gradient elution) isolates intermediates. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.3%) .

Q. How are isothermal decomposition kinetics analyzed for triazole-based energetic materials?

  • Answer : Thermogravimetric analysis (TGA) at 200–300°C quantifies decomposition rates. Kissinger and Ozawa methods calculate activation energy (Ea_a ≈ 150–200 kJ/mol). Morphology effects (e.g., nanocrystalline vs. bulk) are assessed via SEM and BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.